molecular formula C24F45N3 B1583432 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine CAS No. 21674-38-4

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine

Cat. No. B1583432
CAS RN: 21674-38-4
M. Wt: 1185.2 g/mol
InChI Key: BFAUAMWYFFXWLX-UHFFFAOYSA-N
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Description

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine (TPDT) is a fluorinated triazine derivative with a unique combination of properties that make it a promising candidate for a wide range of applications. TPDT has been used in various scientific research applications, including as a catalyst, a flame retardant, a plasticizer, and a surfactant. The unique properties of TPDT make it an ideal material for a variety of applications in the laboratory and in industrial settings.

Scientific Research Applications

Crystal Structures and Inclusion Properties

  • Fluorinated Triazines and Their Inclusion Compounds : Fluorinated triazines, similar to 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, have been synthesized and studied for their crystal structures and inclusion properties. Variations in linking heteroatoms between the triazine core and fluorophenyl groups lead to different fluorine interactions and inclusion behaviors, showing potential in host-guest chemistry applications (Reichenbaecher et al., 2006).

Host-Guest Interactions and Channel Structures

  • Channel Inclusions with Solvents : Perfluorinated triazines, akin to the compound of interest, have demonstrated the ability to form channel inclusions with various solvents. These channels and host-guest interactions are significant for applications in molecular encapsulation and separation technologies (Reichenbcher et al., 2004).

Synthetic Routes and Bioactive Compounds

  • Synthesis of Biologically Active Compounds : While not directly studying 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine, research on 1,3,5-triazine derivatives highlights their utility in pharmaceuticals, materials, and agrochemicals. These derivatives are valuable scaffolds for generating molecular libraries with potential bioactivity (Banerjee et al., 2013).

Applications in Organic Synthesis

  • Recyclable Reagents in Organic Synthesis : Triazine derivatives are shown to be effective in organic synthesis reactions, such as chlorination and oxidation. The recyclability of these compounds, due to their unique solubility properties, underscores their environmental and economic benefits in chemical processes (Thorat et al., 2013).

Molecular and Material Science

  • Dendrimeric Complexes and Magnetic Behaviors : Research on triazine-centered dendrimeric ligands, which share structural similarities with the compound , reveals insights into the synthesis and characterization of multinuclear complexes. These studies are significant in the field of molecular science and material engineering, particularly concerning magnetic properties (Uysal & Koç, 2010).

Coordination Chemistry

  • Ligands in Coordination Chemistry : Triazine ligands, particularly those with polypyridyl derivatives, have found extensive use in coordination chemistry. These compounds, through their interaction with transition metals and lanthanides, are applicable in the creation of luminescent materials and the synthesis of complex metalla-assemblies (Therrien, 2011).

Energetic Materials and Synthesis

  • Energetic Materials Synthesis : The synthesis of certain triazine derivatives, particularly those with nitro groups, indicates their potential in the development of high-density insensitive energetic materials. These compounds exhibit notable properties like good density and excellent thermal stability, making them suitable for specialized applications (Gidaspov et al., 2016).

Electronic and Photophysical Applications

  • Electron Transport Materials in OLEDs : 1,3,5-Triazine derivatives, including those with electron-transporting properties, are effective in organic light-emitting diodes (OLEDs). Their structural features contribute to high-efficiency and high-performance in electrophosphorescent devices (Inomata et al., 2004).

Membrane Development

  • Organic-Inorganic Membranes : Triazine-based precursors have been explored for developing membranes with significant selectivity, especially in gas separation applications. This indicates potential advancements in membrane technology for industrial applications (Ibrahim et al., 2014).

Safety And Hazards

Like all chemicals, the safety and hazards associated with triazines depend on the specific compound and its intended use. Some triazine compounds are relatively safe, while others can be toxic or even carcinogenic. Therefore, appropriate safety precautions should always be taken when handling these chemicals1.


Future Directions

The future of triazine research is likely to involve the development of new synthesis methods and the exploration of new applications for these versatile compounds. This could include the development of new pharmaceuticals, more efficient herbicides, or new materials for use in various industries1.


properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F45N3/c25-4(26,7(31,32)10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)63)1-70-2(5(27,28)8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(64,65)66)72-3(71-1)6(29,30)9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(67,68)69
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAUAMWYFFXWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176059
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine

CAS RN

21674-38-4
Record name 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21674-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021674384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(pentadecafluoroheptyl)-1,3,5-triazine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ND Kagramanov - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
This report presents the ion series of mass spectra for eight homologues of 2, 4, 6-tris (perfluoroalkyl)-1, 3, 5-triazines from NIST libraries, including the ion series of two isomers: triazine …
Number of citations: 0 notes.fluorine1.ru
AC Peterson, GC McAlister, ST Quarmby… - Analytical …, 2010 - ACS Publications
We detail the development and characterization of a GC/QLT-Orbitrap hybrid mass spectrometer capable of high resolution (up to 100 000 at m/z 400) and sub-parts-per-million mass …
Number of citations: 66 pubs.acs.org
U Boesl - Mass spectrometry reviews, 2017 - Wiley Online Library
The intention of this tutorial is to introduce into the basic concepts of time‐of‐flight mass spectrometry, beginning with the most simple single‐stage ion source with linear field‐free drift …
AC Peterson - 2013 - search.proquest.com
The work described herein spans two disparate topics: 1) the use of a high resolution and accurate mass analyzer to facilitate targeted proteomic methods, and 2) the development and …
Number of citations: 0 search.proquest.com

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